
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid
Descripción general
Descripción
“5-(4-Bromophenoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C11H7BrN2O3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “5-(4-Bromophenoxy)pyrazine-2-carboxylic acid” consists of a pyrazine ring attached to a carboxylic acid group and a bromophenoxy group . The molecular weight of the compound is 295.09 g/mol .Physical And Chemical Properties Analysis
“5-(4-Bromophenoxy)pyrazine-2-carboxylic acid” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a molecular tool to identify protein interactions and modifications, aiding in the understanding of cellular processes .
Organic Synthesis
As an intermediate in organic synthesis, 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid is employed in the construction of complex molecules. Its reactivity with various organic agents enables the synthesis of diverse organic compounds with potential applications in medicinal chemistry .
Pharmaceutical Development
In pharmaceutical research, this compound is used to develop new drugs. Its structure allows for the creation of derivatives that can be screened for therapeutic activity against various diseases .
Agrochemical Production
The compound’s derivatives are explored for their potential use in agrochemicals. Researchers investigate its efficacy in plant protection and yield enhancement, contributing to agricultural advancements .
Dyestuff Field
In the dyestuff industry, 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid is a precursor for the synthesis of dyes. It’s involved in creating colorants for textiles, inks, and coatings .
Tuberculosis Research
Derivatives of this compound have been synthesized and tested against Mycobacterium tuberculosis . Studies aim to evaluate their effectiveness compared to existing tuberculosis treatments .
Colchicine Ring Synthesis
It serves as a building block for the intramolecular olefin-α-pyrone cycloaddition, which is a key step in synthesizing the colchicine ring skeleton, an important structure in medicinal chemistry .
Advanced Battery Science
In the field of advanced battery science and technology, this compound is investigated for its potential role in the development of new materials that can enhance battery performance and longevity .
Propiedades
IUPAC Name |
5-(4-bromophenoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-7-1-3-8(4-2-7)17-10-6-13-9(5-14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKMMCMZHQDUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(N=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



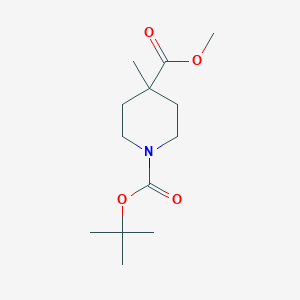
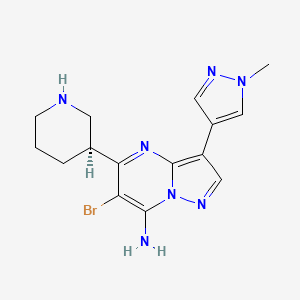

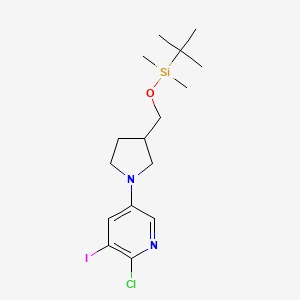


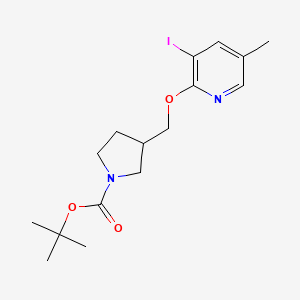

![6-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521414.png)
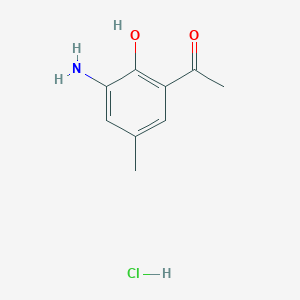
![3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1521419.png)
![[2,3'-Bipyridine]-4-carbonitrile](/img/structure/B1521421.png)

![3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521424.png)